molecular formula C8H13NO B1252335 1-Indolizidinone

1-Indolizidinone

Cat. No.: B1252335
M. Wt: 139.19 g/mol
InChI Key: GSQLNIVPNDDIHU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Indolizidinone is a bicyclic organic compound featuring a fused piperidine and pyrrolidine ring system with a ketone functional group . This structure serves as the core scaffold for a diverse class of indolizidine alkaloids, many of which are known for their significant biological activity . As a synthetic intermediate, this compound is a valuable building block in organic and medicinal chemistry research. It has been utilized in methodologies such as intramolecular Heck cyclizations for the construction of complex polycyclic structures and in [3+3] annelation strategies to efficiently build the indolizidine skeleton . Its derivatives are of high research interest; for instance, certain indolizidinone-based molecules have been investigated as potential tocolytics for delaying labour by acting as allosteric modulators of the prostaglandin F2α receptor . The indolizidine core is also a key structural element in alkaloids like castanospermine and swainsonine, which are potent glycosidase inhibitors . This makes this compound a compound of significant interest for researchers developing glycosidase inhibitors or exploring neuroactive alkaloids . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(8aS)-3,5,6,7,8,8a-hexahydro-2H-indolizin-1-one

InChI

InChI=1S/C8H13NO/c10-8-4-6-9-5-2-1-3-7(8)9/h7H,1-6H2/t7-/m0/s1

InChI Key

GSQLNIVPNDDIHU-ZETCQYMHSA-N

Isomeric SMILES

C1CCN2CCC(=O)[C@@H]2C1

Canonical SMILES

C1CCN2CCC(=O)C2C1

Origin of Product

United States

Synthetic Methodologies for 1 Indolizidinone and Its Derivatives

Development of Novel Synthetic Routes and Reaction Optimizations

The development of novel synthetic routes and the optimization of existing reactions are crucial for improving the efficiency, yield, and stereocontrol in the synthesis of 1-indolizidinone and its derivatives.

Strategies for Enhanced Yields and Reproducibility

Strategies for enhancing yields and reproducibility in indolizidinone synthesis often involve systematic optimization of reaction parameters and careful control of reaction conditions.

One approach involves the optimization of cyclization reactions. For instance, in the formation of an azabicycle via deprotection of a Ts-amine moiety followed by cyclization onto an ester, using Mg turnings in methanol (B129727) at ambient temperature in a one-pot procedure provided the desired indolizidine, albeit in modest yield. beilstein-journals.org This highlights the need for further optimization to improve efficiency.

In the context of synthesizing fluorinated indolizidinones, optimization studies for a sequence involving Petasis methylenation and Ring-Closing Metathesis (RCM) revealed specific conditions that improved yields and preserved stereochemical integrity. acs.org For example, dimethyltitanocene-mediated methylenation at 95°C in toluene was found to prevent retro-aza-Michael processes. acs.org Subsequent RCM using Hoveyda-Grubbs second-generation catalyst (HG-II) at a concentration of 0.005 M furnished the desired tetrasubstituted double bond. acs.org

Reproducibility in synthesis is emphasized through detailed documentation of all conditions, including the use of inert atmosphere and solvent drying. Validation of purity using techniques like HPLC (>95%) and characterization of intermediates and stereochemistry via 1H/13C NMR and X-ray crystallography are also critical for ensuring reproducibility.

One-Pot Synthetic Sequences

One-pot synthetic sequences are valuable for improving efficiency by minimizing purification steps and reducing reaction times. Several one-pot protocols have been developed for the synthesis of indolizidinone derivatives.

Another example of a one-pot approach involves the formation of an indolizidine skeleton via the deprotection of a Ts-amine followed by cyclization onto an ester using Mg turnings in methanol. beilstein-journals.org Although the yield was modest in this specific case, the one-pot nature of the reaction demonstrates potential for streamlining the synthesis. beilstein-journals.org

One-pot procedures have also been explored for the synthesis of related bicyclic systems, such as benzoquinolizidinone, using N-acyliminium ion cyclization. researchgate.net While this specific example pertains to a related scaffold, it illustrates the broader application of one-pot strategies in the synthesis of fused nitrogen heterocycles.

Green Chemistry Principles in Indolizidinone Synthesis

The application of green chemistry principles in the synthesis of indolizidinone aims to reduce the environmental impact of the synthetic process. This includes using environmentally friendly solvents, reducing waste, and employing more efficient catalysts.

While specific examples directly detailing the application of comprehensive green chemistry principles solely for this compound synthesis are less prevalent in the provided results, research on the synthesis of related indolizine (B1195054) compounds offers insights into potential green approaches. For instance, a one-pot synthesis of indolizines biocatalyzed by Candida antarctica lipases has been reported. nih.gov This method utilizes water as a solvent, which is a greener alternative to many organic solvents typically used in classical methodologies. nih.gov The use of enzymes as biocatalysts also aligns with green chemistry principles by offering potential for increased selectivity and reduced energy consumption compared to traditional chemical catalysts. nih.gov Although this example focuses on indolizines, the principles of using biocatalysis and greener solvents are transferable concepts that could be explored for the synthesis of indolizidinones.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound132516
L-Glutamic acid33062
D-Glutamic acid710
Triethylamine7904
Di-tert-butyl dicarbonate491881
Sodium bis(trimethylsilyl)amide107590
Methyl 2-oxo-3-[N-(BOC)amino]-1-azabicyclo[4.3.0]nonane-9-carboxylateNot readily available (Specific intermediate)
(3S,6S,9S)-2-oxo-3-N-(BOC)amino-1-azabicyclo[4.3.0]nonane-9-carboxylic acidNot readily available (Specific stereoisomer)
(3R,6R,9R)-2-oxo-3-N-(BOC)amino-1-azabicyclo[4.3.0]nonane-9-carboxylic acidNot readily available (Specific stereoisomer)
(3S,6S,9R)-indolizidinone amino acidNot readily available (Specific stereoisomer)
L-Serine595
(S)-TRIP-derived phosphoric acidNot readily available (Catalyst class)
Dimethyltitanocene166130
Hoveyda-Grubbs second-generation catalyst (HG-II)23717471
Mg5462224
Methanol887
Toluene1140
Candida antarctica lipase (B570770) ANot readily available (Enzyme)
Candida antarctica lipase BNot readily available (Enzyme)
Water963
N-acyliminium ionNot readily available (Intermediate class)
BenzoquinolizidinoneNot readily available (Related scaffold)

Interactive Data Tables

Based on the search results, a data table can be generated to illustrate the optimized conditions and yields for the synthesis of a fluorinated indolizidinone derivative using the IMAMR, Petasis Methylenation, and RCM sequence. acs.org

StepConditionsYield (%)ee (%)
IMAMR(S)-TRIP (10 mol%), CHCl₃, 25°C7895
Petasis MethylenationTi(CH₃)₂Cp₂ (2.5 eq), toluene, 95°C56
RCMHG-II (5 mol%), toluene, 105°C, 0.005 M5395

Note: This table is based on reported optimized conditions for the synthesis of a specific fluorinated indolizidinone derivative (compound 5a in the source). acs.org

Chemical Reactivity and Functionalization of the 1 Indolizidinone Ring System

Regioselective and Chemoselective Transformations

Achieving regioselectivity and chemoselectivity in the functionalization of the indolizidinone core is crucial for synthesizing specific derivatives. Reactions can be directed to particular positions based on the reaction conditions, reagents, and the presence of directing groups. For instance, directed metallation strategies can facilitate functionalization at specific carbon atoms. usp.br Transition metal catalysis, particularly with rhodium and iridium, has emerged as a powerful tool for site-selective C-H functionalization in related indole (B1671886) systems, which can provide insights into potential regioselective transformations of indolizidinones. nih.govrsc.orgresearchgate.netnih.gov The inherent reactivity differences between positions, such as the increased reactivity at C-3 compared to C-1 in the related indolizine (B1195054) ring, can also be exploited for regiocontrol. usp.br

Derivatization Strategies for Structural Diversity

Derivatization of the 1-indolizidinone scaffold allows for the creation of a wide array of analogs with potentially altered properties. Various strategies have been developed to introduce different functional groups and structural motifs onto the indolizidinone core.

Introduction of Fluorine Atoms in Indolizidinone Scaffolds

The incorporation of fluorine atoms into organic molecules is a significant strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and bioavailability. nih.gov While fluorinated indolizidines are relatively scarce, methodologies for their synthesis have been developed. nih.gov Enantioselective synthetic strategies have been devised to access fluorinated indolizidinone derivatives. One approach involves an enantioselective intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid, followed by methylenation and ring-closing metathesis (RCM). nih.govacs.orgresearchgate.net This sequence can introduce a fluorine-containing tetrasubstituted double bond into the indolizidinone framework. nih.govacs.org

Polyhydroxylation and Hydroxylated Analog Synthesis

Polyhydroxylated indolizidines are a class of iminosugars that have attracted considerable attention due to their glycosidase inhibitory activities. beilstein-journals.orgresearchgate.net Synthetic routes to polyhydroxylated indolizidinone and quinolizidinone derivatives have been developed. beilstein-journals.orgbeilstein-journals.org Dihydroxylation of unsaturated indolizidinone systems is a key step in the synthesis of polyhydroxylated analogs. beilstein-journals.orgbeilstein-journals.org For example, dihydroxylation under Upjohn conditions has been shown to yield specific indolizidinone isomers with high selectivity. beilstein-journals.org Sequential diastereoselective incorporation of hydroxyl groups into fused indolizidinone systems has also been reported, leading to mono-, di-, and tetra-hydroxyfuroindolizidines. rsc.org These synthetic sequences often involve steps such as olefin epoxidation, epoxide ring opening, and lactam carbonyl reduction. rsc.org

An example of dihydroxylation in the synthesis of polyhydroxylated indolizidinones is shown below:

Starting MaterialReagents/ConditionsProduct IsomerYield (%)
Unsaturated Indolizidinone 10OsO₄, NMO, acetone/water, 6 hIsomer 1396

Data derived from reference beilstein-journals.org.

Functionalization at Specific Ring Positions (e.g., C4, C5, C7, C9)

Targeted functionalization at specific carbon positions of the indolizidinone ring system is essential for synthesizing analogs with tailored properties. While general methods for functionalizing indolizidines exist, specific strategies for the this compound core at positions like C4, C5, C7, and C9 are being explored.

Functionalization at C4 in related indole systems has been achieved through transition metal-catalyzed C-H activation. rsc.orgnih.gov For indolizidinones, approaches to introduce functionalities at C4 have been explored, sometimes involving reductive cleavage of N-O bonds in precursors. beilstein-journals.org

Introduction of substituents at the C5 and C7 positions of related indolizidin-2-one systems has been achieved through various methods, including photochemical cyclization and reactions involving metal halides. mdpi.com

Regioselective C7 functionalization has been a focus in indole chemistry, often utilizing directing groups and transition metal catalysis. nih.govrsc.orgresearchgate.netnih.gov These methods could potentially be adapted for the indolizidinone scaffold.

Functionalization at the C9 position (the bridgehead carbon adjacent to the nitrogen) can be challenging. However, some synthetic routes to functionalized indolizidinones involve intermediates where the C9 position is modified, such as through cyclization reactions. beilstein-journals.org

Formation of Spirocyclic Indolizidinones

The construction of spirocyclic systems incorporating the indolizidinone core adds another dimension to structural diversity. Spirocyclic indolizidinones feature a quaternary carbon atom shared between the indolizidinone rings and another ring system. Methodologies for the formation of spirocyclic indolizidinones have been developed, sometimes involving cycloaddition reactions followed by rearrangements. acs.org Spirocyclic substrates have been utilized in the synthesis of fluorinated indolizidinone derivatives. nih.govacs.org The controlled cyclization of indolizidinone-tethered β-amino allenes through gold catalysis has also been shown to provide access to spiranic azapolycycles. researchgate.net

Rearrangement Reactions Involving the Indolizidinone Core (e.g., Brandi-Guarna Rearrangement)

Rearrangement reactions can provide efficient pathways to construct the indolizidinone framework or modify existing indolizidinone structures. The Brandi-Guarna rearrangement is a notable example that has been applied in the synthesis of indolizidinones. This rearrangement typically involves the thermal transformation of spiro[cyclopropane-1,2'(3'H)-pyrrolo[1,2-b]isoxazole] derivatives into indolizidinones. acs.orgresearchgate.netrsc.orgmdpi.com The efficiency and outcome of the Brandi-Guarna rearrangement can be influenced by the diastereochemistry of the precursor spirocyclic compound. acs.orgresearchgate.netrsc.org While one diastereoisomer may undergo the rearrangement smoothly, another may lead to different products, including highly strained tetracyclic derivatives. acs.orgresearchgate.netrsc.org

Other rearrangement reactions can also be relevant to indolizidinone synthesis or transformation. For instance, the Curtius rearrangement has been utilized in synthetic routes that lead to indolizidinone cycloadducts. nih.gov

Mechanistic and Theoretical Investigations of 1 Indolizidinone Chemistry

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of the indolizidinone framework can be achieved through various strategic approaches, each involving distinct reaction mechanisms. These include the hydrogenation of corresponding heteroaromatic compounds, various condensation reactions of carbonyl compounds, cycloaddition reactions, sigmatropic shifts and other rearrangements, transition metal-mediated cyclizations (such as ring-closing alkene metathesis), and radical processes. researchgate.net Retrosynthetic analysis, chiral pool synthesis, and the use of chiral auxiliaries are also important considerations in designing synthetic routes. researchgate.net

One established approach involves the annulation of pyridines, notably through intramolecular cyclization of 2-alkylpyridines with anhydrides (Scholtz reaction) or α-haloketones (Tschitschibabin or Chichibabin reaction), and 1,3-dipolar cycloadditions of pyridinium (B92312) salts with alkenes or alkynes. usp.br 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient dipolarophiles is another method for preparing functionalized indolizines. usp.br

Transition metal-catalyzed cyclization approaches are powerful tools for constructing indolizidinone cores with precise stereocontrol. For example, the Tsuji-Trost reaction utilizing Pd(0) catalysis has been employed, with key parameters like base selection, temperature control, and ligand effects influencing diastereomeric ratios.

Ring-closing metathesis (RCM) is a significant reaction in indolizidinone synthesis, particularly for constructing fluorinated tetrasubstituted alkenes within the bicyclic system. Studies have shown that specific catalysts, such as the Hoveyda-Grubbs second-generation catalyst (HG-II), are effective in these transformations, exhibiting enhanced thermal stability and reduced sensitivity to oxygen and moisture compared to standard Grubbs catalysts. acs.org The mechanism often involves a sequence of steps, including intramolecular aza-Michael reactions, methylenation, and RCM. researchgate.netacs.org

Mechanistic studies often involve identifying key intermediates and understanding the sequence of bond formations and cleavages. For instance, in some cycloaddition reactions, an unstable tetrahydro-adduct intermediate may form, which subsequently decomposes. usp.br In metal-catalyzed reactions, coordination of substrates to the metal center often precedes the key bond-forming steps. nih.gov

Computational Chemistry Studies

Computational chemistry plays a vital role in complementing experimental studies of 1-indolizidinone chemistry, providing insights into molecular properties, reaction pathways, and factors governing reactivity and selectivity. wikipedia.org

Molecular Modeling and Conformational Analysis of Indolizidinone Scaffolds

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure and flexibility of indolizidinone scaffolds. These studies help to elucidate preferred conformations, which can significantly influence reactivity and biological activity, particularly when indolizidinone units are incorporated into larger molecules like peptidomimetics. rsc.orgnih.govresearchgate.netnih.gov

Molecular modeling can also be used to study potential interactions between indolizidinone-containing molecules and biological targets, providing insights into binding modes and the basis of affinity. nih.gov

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations on Reactivity and Selectivity

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure, reactivity, and selectivity of chemical reactions involving this compound. wikipedia.orgmdpi.commdpi.com These methods can provide detailed information about transition states, activation energies, and reaction pathways that are difficult to obtain experimentally. wikipedia.orgfrontiersin.org

DFT calculations can be used to estimate the activation energy of product formation, which is a key factor in determining reactivity. optibrium.com By analyzing the energy landscape of different possible reaction pathways, computational studies can help to rationalize observed regioselectivity and stereoselectivity in synthetic transformations. mdpi.comfrontiersin.orgarxiv.org

For example, DFT calculations have been applied to study the mechanisms of 1,3-dipolar cycloaddition reactions, which can be relevant to the formation of the indolizidine core. mdpi.com These calculations can highlight key intermediates and the role of catalysts or additives in influencing the reaction outcome. mdpi.com

Computational studies can also explore the effect of structural variations on electronic properties, such as the natural charge on atoms or nucleophilicity indices, which can be correlated with reactivity trends. nih.gov

Prediction of Structure-Reactivity Relationships

The prediction of structure-reactivity relationships (SRR) is a central goal in organic chemistry, and computational methods contribute significantly to this area. numberanalytics.comchemrxiv.org SRR explores how the molecular structure of a reactant influences its reactivity towards a particular reaction, enabling chemists to predict molecular behavior and design more efficient and selective syntheses. numberanalytics.com

By combining theoretical calculations of molecular properties (such as electronic descriptors or steric parameters) with experimental reactivity data, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed. wikipedia.orgoptibrium.com These models can help to identify the key structural features that govern reactivity and selectivity in reactions involving indolizidinone derivatives. nih.govnumberanalytics.com

Computational studies can also provide insights into the effect of stereochemistry on reactivity, as demonstrated in studies where the stereochemistry of indolizidinone-tethered substrates controlled the outcome of gold-catalyzed cyclization reactions. researchgate.net Understanding these relationships is crucial for designing stereoselective synthetic routes to complex indolizidine alkaloids and related compounds. researchgate.netresearchgate.netresearchgate.net

The application of conceptual DFT indices can further aid in the semiquantitative study of organic reactivity, providing global and local reactivity descriptors that help to understand and predict chemical behavior. mdpi.com

Data Table: Examples of Computational Studies on Indolizidinone Chemistry

Study TypeComputational Method(s)Focus AreaKey FindingsSource
Conformational AnalysisMolecular Mechanics, DynamicsIndolizidin-2-one peptide analogsInfluence of ring stereochemistry on conformation. rsc.org rsc.org
Reactivity/Selectivity PredictionDFT (e.g., B3LYP)Gold-catalyzed cyclization of β-amino allenes tethered to indolizidinoneStereochemistry controls reaction pathway (cycloisomerization vs. bis(azacyclization)–spirocyclization). researchgate.net researchgate.net
Mechanism ElucidationDFT, QM/MM1,3-Dipolar Cycloaddition ReactionsInsights into intermediates and the role of catalysts in regioselectivity and stereoselectivity. mdpi.com mdpi.com
Structure-Reactivity RelationshipsDFT, QSAR/QSPR ModelingVarious organic reactionsCorrelation between molecular structure/electronic properties and reactivity/selectivity. mdpi.comnih.govnumberanalytics.comchemrxiv.org mdpi.comnih.govnumberanalytics.comchemrxiv.org
Mechanism ElucidationDFTRh(I)-catalyzed [2+2+2] cycloadditionProposed mechanism involving oxidative cyclization and rhodacycle intermediates. nih.gov nih.gov
Reactivity PredictionQM calculations, Machine LearningPredicting sites of metabolismEstimation of activation energy and correlation with experimental data for predicting regioselectivity. optibrium.com optibrium.com

This table summarizes key aspects of computational investigations related to indolizidinone chemistry, highlighting the diverse applications of theoretical methods in this field.

Applications of 1 Indolizidinone in Advanced Chemical Research

Indolizidinone as Conformationally Constrained Peptide Mimetics

Peptide mimetics are compounds that mimic the structural and functional properties of natural peptides but often possess enhanced stability, bioavailability, and pharmacological profiles. nih.gov The indolizidinone core, specifically the indolizidin-2-one amino acid (I2aa), serves as a rigid dipeptide surrogate, capable of restricting the conformational freedom of a peptide chain. rsc.orgclockss.org This rigidity is particularly useful for mimicking the turn conformations frequently found in biologically active peptides. rsc.org

Design and Synthesis of Rigid Dipeptide Surrogates

The design of indolizidinone-based dipeptide surrogates focuses on creating structures that lock specific dihedral angles of the peptide backbone. rsc.orgclockss.org Various synthetic strategies have been developed to access indolizidinone amino acids, often employing chiral starting materials like glutamic acid or proline to control the stereochemistry of the bicyclic system. a-z.luacs.orgacs.org

One approach involves sequences featuring Claisen condensation, reductive amination, and lactam cyclization. a-z.luacs.orgacs.org For instance, enantiopure (3S,6S,9S)- and (3R,6R,9R)-2-oxo-3-N-(BOC)amino-1-azabicyclo[4.3.0]nonane-9-carboxylic acids have been synthesized from L- and D-N-(PhF)glutamates. a-z.luacs.org Another method utilizes L-serine as a chiral educt to synthesize 5- and 7-hydroxy indolizidin-2-one N-(Boc)amino acids through iodolactonization and intramolecular iodide displacement. mdpi.com The introduction of various side chains onto the indolizidinone core allows for the creation of mimics that resemble specific amino acid residues, such as those with alcohol, acid, or azide (B81097) functionalities. capes.gov.bracs.org

Data on the synthesis of enantiopure indolizidinone amino acids highlights the yields obtained for different stereoisomers:

Indolizidinone Amino Acid IsomerStarting MaterialKey ReactionsOverall Yield
(3S,6S,9S)-I2aaL-GlutamateClaisen condensation, Reductive amination, CyclizationNot specified
(3R,6R,9R)-I2aaD-GlutamateClaisen condensation, Reductive amination, CyclizationNot specified
(3S,6S,9R)-I2aa(3S,6S,9S)-I2aa esterEpimerization, HydrolysisNot specified acs.org
(5S,6S)-5-hydroxy I2aa esterL-SerineIodolactonization, Intramolecular displacement42% mdpi.com
(6S,7S)-7-hydroxy I2aa esterL-SerineIodolactonization, Intramolecular displacement34% mdpi.com

Note: Specific yields for all isomers were not available in the provided snippets.

Probing Conformation-Activity Relationships in Biologically Active Peptides

Incorporating the rigid indolizidinone scaffold into peptide sequences allows researchers to fix specific backbone conformations and study their impact on biological activity. rsc.orgclockss.org This is particularly valuable for understanding the relationship between a peptide's three-dimensional structure and its interaction with biological targets like receptors or enzymes. clockss.org

Studies have employed indolizidinone amino acids to rigidify segments of biologically active peptides. For example, indolizidinone analogs have been used to constrain the Val-Pro dipeptide sequence in Smac mimetics to enhance potency. researchgate.net In research on calcitonin gene-related peptide (CGRP) antagonists, indolizidinone amino acids were introduced at positions expected to adopt turns to investigate the spatial requirements for antagonism. nih.gov

Detailed research findings in this area involve the synthesis and evaluation of peptide analogs containing indolizidinone residues. For instance, in the study of CGRP antagonists, various indolizidinone-containing analogs were synthesized and their activity at the human CGRP receptor 1 was examined. nih.gov The structure-activity relationships observed provided insights into the conformational requirements for CGRP antagonism, highlighting the importance of beta-turns. nih.gov

Replication of Specific Secondary Structures (e.g., β-turns, γ-turns)

Indolizidinone scaffolds are particularly effective at mimicking specific peptide secondary structures, most notably β-turns and γ-turns. rsc.orgchem960.comwdlubellgroup.com The bicyclic structure of indolizidinone amino acids can effectively constrain the dihedral angles of a peptide backbone to match those found in these turn motifs. rsc.org

X-ray crystallographic analysis of certain indolizidinone derivatives has confirmed that the embedded backbone dihedral angles resemble those of ideal type II' β-turns, indicating their potential for peptide mimicry. mdpi.com The design and synthesis of indolizidinone mimetics capable of replicating these turn conformations are important for developing peptidomimetics with defined structures and potentially improved biological activity. rsc.org

Utilization of Indolizidinone Scaffolds in Medicinal Chemistry Strategies

The indolizidine scaffold, including the indolizidinone system, is a prevalent motif in numerous natural products and has attracted significant attention in medicinal chemistry due to the wide range of biological activities displayed by indolizidine alkaloids. acs.orgsemanticscholar.org The indolizidinone core serves as a versatile scaffold for the development of potential therapeutic agents. acs.orgsemanticscholar.org

Development of Lead Molecules and Chemical Probes

Indolizidinone scaffolds are utilized in the development of lead molecules and chemical probes for various biological targets. acs.orgacs.orgcapes.gov.brresearchgate.netchem960.comwdlubellgroup.comebi.ac.uknih.govnih.govcapes.gov.brgoogle.comnih.gov A lead molecule is a compound that shows promising biological activity and serves as a starting point for drug discovery. mdpi.com Chemical probes are selective small molecules used to perturb biological systems and study protein function. eubopen.orgpromega.ca

The rigid nature and the ability to introduce diverse substituents onto the indolizidinone core make it suitable for designing molecules that can interact specifically with biological targets. acs.orgacs.org For example, indolizidinone derivatives have been developed as inhibitors of the hepatitis C virus NS3 protease. nih.gov In this case, constraining the P2-P3 amide bond and the P3 hydrocarbon substituent within the indolizidinone scaffold preorganized the molecule into a conformation favorable for binding to the protease. nih.gov

The synthesis and evaluation of indolizidinone-derived compounds are crucial steps in identifying potential lead molecules and chemical probes. Research involves synthesizing libraries of indolizidinone analogs with variations in substitution patterns and stereochemistry, followed by screening for desired biological activity. acs.orgacs.org

Exploration of Structure-Activity Relationships (SAR) for Receptor Ligands and Enzyme Inhibitors

Indolizidinone scaffolds are extensively used in structure-activity relationship (SAR) studies to understand how modifications to the molecular structure affect binding affinity and biological activity towards receptors and enzymes. chem960.comwdlubellgroup.comcollectionscanada.gc.ca By systematically altering substituents on the indolizidinone core and evaluating the biological response, researchers can gain insights into the structural requirements for optimal activity. acs.orgacs.org

Studies involving indolizidinone derivatives as receptor ligands have explored their interactions with various receptors. For instance, indolizidinone and azapeptide modulators have been investigated for their activity at the prostaglandin (B15479496) F2α receptor, revealing insights into the active turn geometry required for labor delaying activity. wdlubellgroup.comdntb.gov.ua

In the context of enzyme inhibitors, indolizidinone-based compounds have been studied for their inhibitory activity against enzymes like the hepatitis C virus NS3 protease and glucosidases. nih.govresearchgate.net SAR studies in these areas involve synthesizing a series of indolizidinone analogs with different substituents and evaluating their inhibitory potency. nih.govresearchgate.net These studies help identify key structural features that contribute to potent enzyme inhibition and can guide the design of more effective inhibitors. nih.govresearchgate.net

Targeted Synthesis of Analogs of Natural Products (e.g., Lentiginosine (B11785389), Swainsonine (B1682842), Pumiliotoxins, Cylindricine Alkaloids)

The indolizidine scaffold is prevalent in numerous natural alkaloids exhibiting a wide range of biological activities. Consequently, the targeted synthesis of these natural products and their analogs, often utilizing 1-indolizidinone or related structures as intermediates, has been a significant area of research.

Lentiginosine: Lentiginosine is a dihydroxylated indolizidine alkaloid known for its glycosidase inhibitory activity. nih.govsu.ac.th Synthetic strategies towards lentiginosine and its analogs frequently involve the construction of the indolizidine core. For instance, approaches have utilized ring-closing metathesis (RCM) and cycloaddition reactions involving nitrones derived from chiral precursors to build the bicyclic system found in lentiginosine. mdpi.comscispace.com The synthesis of fluorinated analogs of lentiginosine, which are of interest for their potential biological properties, has also been reported, often employing enantioselective methods that yield fluorinated indolizidinone derivatives as key intermediates. acs.orgnih.gov

Swainsonine: Swainsonine is another well-known indolizidine alkaloid, recognized as a potent inhibitor of Golgi alpha-mannosidase II. wikipedia.orgcenmed.comnih.gov Synthetic routes to swainsonine have explored various methodologies to assemble the functionalized indolizidine core. Some syntheses involve the formation and subsequent functionalization of indolizidine intermediates to achieve the stereochemistry and substitution pattern characteristic of swainsonine. wikipedia.org

Pumiliotoxins: Pumiliotoxins are a class of alkaloids found in the skin of poison frogs, with some members possessing an indolizidine structure, such as Pumiliotoxin 251D. wikipedia.orgwikipedia.orgstanford.eduelifesciences.org The synthesis of pumiliotoxins and their analogs is challenging due to their complex structures and stereochemistry. Research in this area has involved the development of synthetic strategies to construct the indolizidine core with the specific side chains and functional groups found in these toxic natural products. stanford.eduelifesciences.org

Cylindricine Alkaloids: Cylindricine alkaloids, isolated from marine organisms, represent another group of natural products containing the indolizidine or related quinolizidine (B1214090) skeletons. nih.govctdbase.orgtu-darmstadt.de The synthesis of cylindricines, such as (+)-Cylindricine C, requires the precise construction of the fused ring system and the introduction of specific substituents with correct relative and absolute stereochemistry. Synthetic efforts towards these molecules often involve sophisticated cyclization strategies to form the indolizidine core.

Use as Intermediates for Complex Molecule Synthesis

Beyond the synthesis of natural product analogs, this compound and its derivatives serve as valuable intermediates and building blocks in the synthesis of a wide range of complex organic molecules. The inherent bicyclic structure provides a pre-organized scaffold that can be further elaborated through various chemical transformations.

Synthetic methodologies employing N-acyliminium ion cyclization have been utilized to construct indolizidinone systems, which can then be carried forward in the synthesis of more complex structures. su.ac.thresearchgate.net Ring-closing metathesis has also proven to be a powerful tool for forming the indolizidine skeleton, often involving intermediates that are structurally related to indolizidinone. scispace.comacs.orgnih.gov These approaches highlight the utility of the indolizidinone framework as a versatile platform for building molecular complexity.

Role of Indolizidinone Derivatives in Studying Biological Pathways (Mechanistic Insights)

Derivatives of this compound, particularly the naturally occurring indolizidine alkaloids and their synthetic analogs, have been instrumental in studying various biological pathways, providing valuable mechanistic insights into enzyme function, receptor modulation, and cellular interactions.

Enzyme Inhibition Studies (e.g., Glycosidases, Proteases)

Indolizidine alkaloids are particularly well-known for their potent glycosidase inhibitory activities. mdpi.comresearchgate.netresearchgate.netresearchgate.netmdpi.com This class of compounds, often referred to as iminosugar alkaloids, acts as nitrogen-based carbohydrate mimics that can bind to and inhibit the activity of glycosidase enzymes.

Glycosidases: Swainsonine, for instance, is a potent inhibitor of Golgi alpha-mannosidase II, an enzyme involved in the processing of N-linked glycans. wikipedia.orgcenmed.comnih.gov Inhibition of this enzyme by swainsonine leads to the accumulation of abnormal, hybrid-type glycans, providing a tool to study glycosylation pathways and their biological consequences. wikipedia.org Lentiginosine is another example of an indolizidine alkaloid that inhibits glycosidases, specifically amyloglucosidases. nih.govsu.ac.thmdpi.com Studies with these compounds have helped to elucidate the mechanisms of glycosidase action and the roles of these enzymes in various biological processes, including metabolism, cellular interactions, and disease progression. researchgate.netresearchgate.net

Proteases: While indolizidine alkaloids are primarily recognized as glycosidase inhibitors, research has also explored the potential of indolizine (B1195054) derivatives to inhibit other classes of enzymes, such as proteases. Indolizine derivatives have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. mdpi.comnih.gov These studies contribute to the understanding of enzyme-inhibitor interactions and the potential therapeutic applications of indolizine-based compounds as anti-inflammatory agents.

Receptor Modulation Studies (e.g., Prostaglandin F2α Receptor, STAT3 SH2 domain, Integrin Receptors)

Indolizidinone derivatives have also been explored for their ability to modulate the activity of various receptors, offering insights into signaling pathways and cellular responses.

Prostaglandin F2α Receptor: Indolizidinone residues have been incorporated into peptide mimics to develop allosteric modulators of the prostaglandin F2α receptor (FP). sigmaaldrich.comacs.orgacs.orgresearchgate.netnih.gov These studies have demonstrated that indolizidinone-based compounds can influence FP receptor function, potentially through biased signaling mechanisms. An indolizidinone derivative, PDC-113.824, has shown promise in delaying preterm labor in mouse models by modulating FP receptor activity, highlighting the potential of these structures in targeting G protein-coupled receptors and related signaling pathways. researchgate.netnih.gov

Other Receptors: While the search results specifically highlighted the interaction with the prostaglandin F2α receptor and ion channels modulated by pumiliotoxins, the broader study of indolizidine alkaloids suggests potential interactions with other receptor systems. Pumiliotoxins, which include indolizidine structures, are known to affect voltage-gated sodium channels and nicotinic acetylcholine (B1216132) receptors, demonstrating the ability of this structural class to interact with various ion channels and neurotransmitter receptors. wikipedia.orgstanford.eduelifesciences.org

Interaction with Cellular Targets and Pathways

The biological activities of indolizidinone derivatives stem from their interactions with various cellular targets and pathways. Their ability to inhibit glycosidases, for example, directly impacts glycoprotein (B1211001) processing and cellular recognition events, which are crucial for cell-to-cell interactions and immune responses. researchgate.netresearchgate.net

Future Directions and Emerging Research Areas

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of indolizidinones in enantiomerically pure form remains a critical area of research due to the stereochemistry-dependent biological activities of many indolizidine alkaloids. While various asymmetric approaches have been developed, including those utilizing chiral pools, chiral auxiliaries, and catalytic methods, the pursuit of more efficient, broadly applicable, and sustainable asymmetric synthetic methodologies is ongoing. acs.orgresearchgate.netnih.gov

Emerging trends include the development of novel catalytic systems, such as chiral organocatalysts and transition metal complexes, capable of inducing high levels of enantioselectivity in key bond-forming reactions. cdri.res.inresearchgate.netnih.govchiralpedia.comresearchgate.net For instance, research has explored enantioselective intramolecular aza-Michael reactions catalyzed by chiral phosphoric acids to establish stereocenters in fluorinated indolizidinone derivatives. acs.orgnih.govresearchgate.net The use of Rh(I)-catalyzed cycloaddition reactions has also shown promise for the asymmetric synthesis of indolizidinones bearing aza-quaternary stereocenters. researchgate.netnih.gov Future efforts are likely to focus on developing catalytic asymmetric methods that are atom-economical, utilize readily available starting materials, and are amenable to scale-up. chiralpedia.com The integration of green chemistry principles into asymmetric synthesis design is also a key future direction, aiming to minimize waste and environmental impact. chiralpedia.com

Advanced Functionalization Techniques for Enhanced Scaffold Diversity

Expanding the structural diversity of 1-indolizidinone derivatives is crucial for exploring their full biological potential. Future research will focus on developing advanced functionalization techniques that allow for the selective introduction of various substituents and functional groups onto the indolizidinone core. This includes regioselective and stereoselective functionalization strategies. usp.br

Techniques such as C-H functionalization, transition metal-catalyzed cross-coupling reactions, and late-stage functionalization are expected to play a significant role in accessing novel substitution patterns. cdri.res.inusp.br For example, studies on the functionalization of related indolizine (B1195054) rings using metalation and C-H borylation strategies highlight the potential for similar approaches in indolizidinone chemistry. usp.br The development of methods for the selective introduction of fluorine atoms and fluoroalkyl groups is also of interest, given their impact on the pharmacokinetic properties of drug molecules. acs.orgnih.gov Furthermore, advanced functionalization techniques can be applied to create complex molecular architectures based on the indolizidinone scaffold, potentially leading to compounds with enhanced or novel biological activities. mdpi.comnih.govnih.govunipi.it

Integrated Computational and Synthetic Approaches for Rational Design

The integration of computational methods with synthetic efforts is an increasingly important area for the rational design and discovery of new indolizidinone derivatives. Computational chemistry can provide valuable insights into reaction mechanisms, transition states, and stereochemical outcomes, guiding the development of more efficient and selective synthetic routes. researchgate.netacs.org

Future research will likely involve the extensive use of computational tools, such as Density Functional Theory (DFT) calculations, molecular dynamics simulations, and virtual screening, to predict the properties and reactivity of indolizidinone systems. researchgate.netacs.orgsilicos-it.bemdpi.com These approaches can aid in the design of novel catalysts and reaction conditions for asymmetric synthesis and functionalization. researchgate.net Furthermore, computational methods can be employed to predict the binding affinities and potential biological targets of designed indolizidinone derivatives, facilitating the identification of promising candidates for synthesis and biological evaluation. silicos-it.bemdpi.comnih.govpfizer.comdelta4.ai The synergy between computational predictions and experimental validation will accelerate the discovery process for new indolizidinone-based compounds.

Exploration of New Biological Targets and Mechanistic Modalities

While indolizidine alkaloids and their derivatives are known to exhibit a wide range of biological activities, including glycosidase inhibition, antiviral, and anticancer properties, the exploration of new biological targets and mechanistic modalities for this compound and its derivatives remains a key future direction. researchgate.netresearchgate.netbeilstein-journals.orgsu.ac.th

Future research will involve screening libraries of diverse indolizidinone derivatives against a broader spectrum of biological targets, including enzymes, receptors, and ion channels implicated in various diseases. pfizer.comresearchgate.netijrpr.comrsc.orghumantechnopole.it This can be facilitated by high-throughput screening techniques and phenotypic assays. delta4.ai Investigating the underlying mechanisms of action for active compounds is also crucial, potentially revealing novel biological pathways that can be modulated by the indolizidinone scaffold. researchgate.netresearchgate.net The exploration of indolizidinone derivatives as potential modulators of protein-protein interactions or as probes for studying complex biological processes represents another exciting avenue. pfizer.com Given the structural relationship to various alkaloids, research may also focus on identifying indolizidinone-based compounds that mimic or interfere with the activity of known bioactive natural products. researchgate.netbeilstein-journals.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-Indolizidinone, and how can reaction conditions be optimized for reproducibility?

  • Methodological Guidance :

  • Begin with established protocols for indolizidinone synthesis, such as cyclization of pyrrolidine derivatives or intramolecular Heck reactions. Optimize parameters (e.g., temperature, catalyst loading, solvent polarity) systematically using Design of Experiments (DoE) to identify critical factors .
  • Validate purity via HPLC (>95%) and characterize intermediates/stereochemistry via 1^1H/13^{13}C NMR and X-ray crystallography. Ensure reproducibility by documenting all conditions (e.g., inert atmosphere, solvent drying) in supplemental materials .
  • Example Table :
ParameterTested RangeOptimal ValueImpact on Yield
Temperature (°C)80–120100+25%
Catalyst (mol%)5–1510+18%
SolventDMF, THF, TolueneToluene+30% (polarity)

Q. Which spectroscopic and chromatographic techniques are critical for confirming this compound’s structural integrity?

  • Methodological Guidance :

  • Prioritize 1^1H NMR for proton environment analysis, 13^{13}C NMR for carbon backbone confirmation, and IR spectroscopy for functional group validation (e.g., carbonyl stretch at ~1700 cm1^{-1}). Use high-resolution mass spectrometry (HRMS) for molecular weight verification .
  • Pair reverse-phase HPLC with UV detection for purity assessment. For stereoisomer separation, employ chiral columns or derivatization .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

  • Methodological Guidance :

  • Select cell lines or enzymatic targets based on prior structural analogs (e.g., alkaloid bioactivity). Include positive/negative controls and dose-response curves (e.g., IC50_{50} determination).
  • Address cytotoxicity early using MTT assays. For mechanistic insights, combine RNA sequencing and proteomics .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Guidance :

  • Perform meta-analysis of literature to identify variability sources (e.g., assay conditions, cell line specificity). Replicate conflicting studies under standardized protocols, adjusting variables like serum concentration or incubation time .
  • Use cheminformatics tools (e.g., molecular docking) to correlate structural motifs with activity discrepancies. Validate hypotheses via site-directed mutagenesis or SAR studies .

Q. How can computational models predict this compound’s pharmacokinetic properties and binding affinities?

  • Methodological Guidance :

  • Apply density functional theory (DFT) for electronic structure analysis and molecular dynamics (MD) simulations for protein-ligand interactions. Cross-validate predictions with experimental data (e.g., SPR for binding kinetics) .
  • Example Workflow :

Generate 3D conformers using software like Schrödinger.

Dock into target receptors (e.g., GPCRs) with AutoDock Vina.

Simulate binding stability over 100 ns MD trajectories.

Compare predicted LogP/clearance with in vivo PK data .

Q. What experimental frameworks validate hypothesized biosynthetic pathways of this compound in natural sources?

  • Methodological Guidance :

  • Use isotope-labeled precursors (e.g., 13^{13}C-glucose) in feeding studies with plant/microbial cultures. Track incorporation via LC-MS/MS.
  • Knock out candidate genes (e.g., P450 enzymes) in CRISPR-edited organisms to confirm pathway steps. Compare metabolite profiles with wild-type .

Data Presentation and Reproducibility

  • Key Considerations :
    • Report raw data (e.g., NMR spectra, crystal coordinates) in supplemental files. Use SI units and IUPAC nomenclature .
    • Disclose statistical methods (e.g., ANOVA, p-value thresholds) and software versions (e.g., Gaussian 16) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Indolizidinone
Reactant of Route 2
1-Indolizidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.